molecular formula C10H16N3O7P B12923359 2'-Deoxycytidine 5'-(methyl hydrogen phosphate) CAS No. 14522-24-8

2'-Deoxycytidine 5'-(methyl hydrogen phosphate)

Cat. No.: B12923359
CAS No.: 14522-24-8
M. Wt: 321.22 g/mol
InChI Key: KGHBVTLXULRLRO-LKEWCRSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate is a complex organic molecule It is characterized by its unique structure, which includes a pyrimidine ring, a tetrahydrofuran ring, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the formation of the tetrahydrofuran ring. The final step involves the introduction of the phosphate group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and efficiency. The industrial production methods also incorporate purification steps, such as crystallization and chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications across different domains:

Molecular Biology and Genetics

  • DNA Methylation Studies : The compound plays a crucial role in DNA methylation processes, which are essential for gene expression regulation. It is utilized in epigenetic studies to understand how methylation affects gene activity and cellular functions .
  • PCR and Sequencing Techniques : Modified nucleotides, including this compound, are used in polymerase chain reaction (PCR) to enhance the efficiency and specificity of DNA amplification. They can also improve the resolution of sequencing techniques by providing better incorporation patterns during synthesis .
ApplicationDescription
DNA Methylation StudiesInvestigating gene expression regulation
PCR and SequencingEnhancing amplification and sequencing accuracy

Therapeutic Applications

  • Cancer Treatment : Research indicates that 2'-deoxycytidine 5'-(methyl hydrogen phosphate) has potential therapeutic significance in treating various cancers by modulating gene expression through methylation changes. It acts as a DNA methyltransferase inhibitor, promoting demethylation processes that can reactivate silenced tumor suppressor genes .
  • Neurodegenerative Disorders : The compound's ability to influence gene expression also extends to neurodegenerative diseases, where it may help in understanding disease mechanisms and developing new therapeutic strategies .

Biochemical Research

  • Stability Studies : Stability evaluations of the compound have shown that it remains stable under various conditions, making it suitable for long-term studies in biochemical research. For instance, it has been found stable in hydrolyzed calf thymus DNA for extended periods at low temperatures .
Therapeutic AreaMechanism
Cancer TreatmentReactivating tumor suppressor genes
Neurodegenerative DisordersModulating gene expression

Case Study 1: Impact on Gene Expression

A study demonstrated that treatment with 2'-deoxycytidine 5'-(methyl hydrogen phosphate) led to significant changes in the expression levels of genes associated with obesity-related pathways. This was evidenced by increased browning of white adipocytes through demethylation processes influenced by the compound .

Case Study 2: Stability Evaluation

In another study assessing the stability of modified nucleotides, it was found that 2'-deoxycytidine 5'-(methyl hydrogen phosphate) exhibited remarkable stability over time when stored under optimal conditions. This characteristic is vital for its application in long-term experiments and therapeutic formulations .

Mechanism of Action

The mechanism by which ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and tetrahydrofuran derivatives, such as:

  • **(2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
  • **(2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Uniqueness

What sets ((2R,3S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl methyl hydrogen phosphate apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties

Biological Activity

2'-Deoxycytidine 5'-(methyl hydrogen phosphate) is a modified nucleoside that has garnered attention in molecular biology and medicinal chemistry due to its potential biological activities. This compound is a derivative of deoxycytidine, where a methyl group is attached to the phosphate moiety, influencing its stability, incorporation into DNA, and interaction with various biological targets.

  • Molecular Formula : C10H14N3O5P
  • Molecular Weight : 299.21 g/mol
  • CAS Number : 14522-24-8

The methyl hydrogen phosphate modification alters the physicochemical properties of the nucleoside, potentially impacting its biological function.

The biological activity of 2'-deoxycytidine 5'-(methyl hydrogen phosphate) can be attributed to its role as a nucleotide analog. This compound can be incorporated into DNA during replication, potentially leading to altered gene expression or inhibition of normal cellular processes.

Incorporation into DNA

Studies have shown that nucleotide analogs can be incorporated into DNA by polymerases, affecting the fidelity of DNA replication and repair mechanisms. For example, the incorporation of 5-methyl-2'-deoxycytidine into DNA has demonstrated protective effects against exonuclease cleavage, indicating a potential for enhanced stability in genetic material .

Antiproliferative Effects

Research indicates that modified nucleosides can exhibit antiproliferative properties against various cancer cell lines. For instance, studies have reported that compounds similar to 2'-deoxycytidine derivatives can inhibit tumor growth by interfering with microtubule dynamics or inducing cell cycle arrest . The specific antiproliferative activity of 2'-deoxycytidine 5'-(methyl hydrogen phosphate) has not been extensively characterized; however, its structural similarities to known active compounds suggest potential efficacy.

Stability Studies

A significant aspect of the biological activity of nucleotide analogs is their stability under physiological conditions. A study evaluating the stability of 5-methyl-2'-deoxycytidine revealed that it remained stable in hydrolyzed and nonhydrolyzed calf thymus DNA for extended periods at low temperatures . This stability is crucial for therapeutic applications where prolonged action is desired.

Case Study 1: Antitumor Activity

In a comparative study on the effects of various nucleoside analogs on cancer cell lines, it was found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics. Although specific data on 2'-deoxycytidine 5'-(methyl hydrogen phosphate) were not reported, related compounds showed promising results in inhibiting proliferation in cancer models .

Case Study 2: Exonuclease Resistance

Another investigation focused on the incorporation patterns of modified nucleotides into DNA and their resistance to enzymatic degradation. The study demonstrated that analogs like 5-methyl-2'-deoxycytidine conferred resistance against exonuclease activity, suggesting similar potential for 2'-deoxycytidine 5'-(methyl hydrogen phosphate) .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaAntiproliferative Activity (IC50)Stability in DNA
2'-DeoxycytidineC9H13N3O4Varies by cell lineStable
5-Methyl-2'-deoxycytidineC10H13N3O4Low μM rangeHigh
2'-Deoxycytidine 5'-(methyl hydrogen phosphate)C10H14N3O5PNot extensively reportedExpected high

Properties

CAS No.

14522-24-8

Molecular Formula

C10H16N3O7P

Molecular Weight

321.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl methyl hydrogen phosphate

InChI

InChI=1S/C10H16N3O7P/c1-18-21(16,17)19-5-7-6(14)4-9(20-7)13-3-2-8(11)12-10(13)15/h2-3,6-7,9,14H,4-5H2,1H3,(H,16,17)(H2,11,12,15)/t6-,7+,9+/m0/s1

InChI Key

KGHBVTLXULRLRO-LKEWCRSYSA-N

Isomeric SMILES

COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O

Canonical SMILES

COP(=O)(O)OCC1C(CC(O1)N2C=CC(=NC2=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.